molecular formula C14H19ClN2O2S B7538449 2-chloro-N-methyl-5-methylsulfanyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide

2-chloro-N-methyl-5-methylsulfanyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide

Cat. No. B7538449
M. Wt: 314.8 g/mol
InChI Key: VYDUNOMFVALQMW-UHFFFAOYSA-N
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Description

2-chloro-N-methyl-5-methylsulfanyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BAY 43-9006 or Sorafenib and has been found to possess several unique biochemical and physiological properties that make it an attractive candidate for use in various laboratory experiments.

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-5-methylsulfanyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide involves the inhibition of several key signaling pathways that are involved in the growth and proliferation of cancer cells. This includes the inhibition of the RAF/MEK/ERK signaling pathway, which is known to play a critical role in the development and progression of cancer.
Biochemical and Physiological Effects:
2-chloro-N-methyl-5-methylsulfanyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide has been found to possess several unique biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, it has been found to possess anti-inflammatory and immunomodulatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-N-methyl-5-methylsulfanyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide in laboratory experiments include its potent anti-tumor activity, its ability to inhibit key signaling pathways involved in cancer cell growth and proliferation, and its anti-inflammatory and immunomodulatory properties. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 2-chloro-N-methyl-5-methylsulfanyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide. These include the development of new derivatives and analogs with improved pharmacological properties, the investigation of its potential applications in other disease areas, such as autoimmune disorders and infectious diseases, and the exploration of its potential use in combination therapy with other anti-cancer drugs. Additionally, further research is needed to fully understand its mechanism of action and to identify potential biomarkers of response.
In conclusion, 2-chloro-N-methyl-5-methylsulfanyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide is a synthetic compound that has shown promising results in scientific research, particularly in the field of cancer research. Its unique biochemical and physiological properties make it an attractive candidate for use in various laboratory experiments, although further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of 2-chloro-N-methyl-5-methylsulfanyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide involves the reaction of 4-(4-aminophenoxy)-N-methylpicolinamide with chloroacetyl chloride in the presence of triethylamine. This is followed by the reaction of the resulting intermediate with N-methyl-2-mercaptoacetamide to form the final product.

Scientific Research Applications

2-chloro-N-methyl-5-methylsulfanyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide has been extensively studied for its potential applications in cancer research. It has been found to possess potent anti-tumor activity and has been used in the treatment of several types of cancer, including liver, kidney, and thyroid cancer.

properties

IUPAC Name

2-chloro-N-methyl-5-methylsulfanyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2S/c1-9(2)16-13(18)8-17(3)14(19)11-7-10(20-4)5-6-12(11)15/h5-7,9H,8H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDUNOMFVALQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN(C)C(=O)C1=C(C=CC(=C1)SC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-methyl-5-methylsulfanyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide

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